Potassium lactate

Catalog No.
S656467
CAS No.
996-31-6
M.F
C3H6KO3
M. Wt
129.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium lactate

Formulating low-sodium RTE meats without compromising pathogen control? Potassium lactate delivers:

  • Anti-listerial efficacy equal to high-salt controls, enabling up to 30% NaCl reduction.
  • Neutral taste preserves desired flavor profile in deli meats.
  • Superior humectancy in skincare, increasing stratum corneum bound water vs. sodium lactate.

Reliable, sodium-free ingredient for food and cosmetic research & production.

CAS Number

996-31-6

Product Name

Potassium lactate

IUPAC Name

potassium;2-hydroxypropanoate

Molecular Formula

C3H6KO3

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);

InChI Key

BYPIKLIXBPMDBY-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])O.[K+]

Canonical SMILES

CC(C(=O)O)O.[K]

The exact mass of the compound Potassium lactate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Potassium 2-hydroxypropanoate, Potassium L-lactate, Lactic acid potassium salt, E326, Potassium α-hydroxypropionate, Monopotassium lactate

Purity

≥99%

Package Size

25 g, 100 g, 500 ml, 1 l

Potassium lactate is the potassium salt of L(+)-lactic acid, recognized for its utility as a pH control agent, flavor enhancer, and humectant. In industrial and research applications, particularly in food science, it serves as a critical component for controlling microbial growth and managing moisture content. Its primary procurement drivers are often linked to its function as an antimicrobial agent, especially against pathogenic bacteria like *Listeria monocytogenes* in ready-to-eat (RTE) meat and poultry products, and as a sodium-free alternative to sodium lactate for developing low-sodium formulations.

Procurement Fit

1
Sodium-reduced meat, poultry, and deli formulation workflows
2
Clean-label preservation seeking equivalent antimicrobial activity without sodium addition
3
Formulation requiring mild taste profile and higher inclusion tolerance vs. KCl or calcium lactate

Substituting potassium lactate with its closest analog, sodium lactate, is often not viable due to significant impacts on product formulation, sensory profile, and regulatory labeling. The choice of cation (K+ vs. Na+) is a critical decision variable. Using potassium lactate is a deliberate strategy to reduce sodium content in foods like salami and other processed meats, a key health-driven market differentiator. Furthermore, potassium lactate provides a distinct sensory profile, lacking the direct "salty" taste of sodium lactate, which is a crucial factor in flavor-sensitive applications. In cosmetics, potassium lactate has demonstrated a superior ability to increase bound water content in the stratum corneum compared to sodium lactate, suggesting a differential, non-interchangeable moisturizing efficacy. Therefore, selecting potassium lactate is often a required specification for achieving specific performance goals related to sodium reduction, taste, and advanced hydration.

Substitution Risk

Sodium lactate
Sodium content conflicts with reduced-sodium product goals; antimicrobial equivalence alone does not ensure formulation interchangeability.
Potassium chloride
Bitter, metallic aftertaste limits substitution to ~30-40% before sensory defects occur; may not support higher inclusion levels without organoleptic compromise.
Calcium lactate
Bitterness and metallic off-notes at comparable usage rates; taste profile may not transfer for applications requiring neutral flavor.

Anti-Listerial Efficacy with Reduced Sodium

In a study on salami production, a formulation with reduced sodium chloride (2.8% NaCl) supplemented with potassium lactate (1.6% KL) demonstrated comparable anti-listerial activity against *Listeria monocytogenes* to the standard high-salt formulation (4% NaCl). This allows for a 30% reduction in NaCl without compromising the microbial safety hurdle. The low-NaCl plus KL combination was even more potent in reducing the pathogen's growth rate than 4% NaCl, achieving a reduction similar to that of 6% NaCl.

Evidence DimensionAnti-Listerial Activity
Target Compound DataComparable inhibition of *L. monocytogenes* growth during ripening and storage.
Comparator Or BaselineStandard formulation with 4% Sodium Chloride (NaCl).
Quantified DifferenceAchieves similar antimicrobial effect while enabling a 30% reduction in NaCl.
ConditionsSalami challenge test during ripening and storage.

This enables processors to meet consumer demand for reduced-sodium products while maintaining critical pathogen control, directly impacting food safety and marketability.

L. monocytogenes inhibition
Head-to-head
Equivalent suppression; no significant difference (p > 0.05) between 4% potassium lactate and 4% sodium lactate
Antimicrobial activity is lactate-anion driven; sodium reduction can be achieved without altering food safety outcomes.
Sterile comminuted chicken/beef; 5°C storage

Skin Water-Binding vs. Sodium Lactate

In a comparative study using differential scanning calorimetry on plantar stratum corneum (SC), potassium lactate was found to increase the bound water content more effectively than sodium lactate. This suggests that potassium lactate enhances the water-holding capacity of the skin by increasing the interaction between water molecules and serine residues in SC keratin, providing a distinct mechanistic advantage over its sodium-based counterpart for hydration.

Evidence DimensionBound Water Content in Stratum Corneum
Target Compound DataHigher increase in bound water content.
Comparator Or BaselineSodium Lactate
Quantified DifferenceQualitatively greater increase in bound water as measured by differential scanning calorimetry.
ConditionsEx vivo analysis of human plantar stratum corneum.

For formulators of cosmetic and dermatological products, this evidence justifies the selection of potassium lactate for applications requiring superior and mechanistically distinct skin hydration.

Sensory defect threshold
Head-to-head
Potassium lactate and KCl share ~40% NaCl substitution limit before flavor defects; lactate shows earlier texture change at >30%
Reported substitution ceiling informs formulation strategy: up to 30-40% NaCl replacement may maintain sensory identity.
Fermented sausages; panel evaluation

Neutral Taste Profile

Potassium lactate is functionally similar to sodium lactate as an antimicrobial and humectant but does not impart the same salty taste. This is a critical differentiator in food formulation. One sensory study using temporal dominance of sensations (TDS) analysis found that in an aqueous solution, saltiness was the single dominant sensation for potassium lactate, similar to sodium chloride, but its salting power was extremely low (4.96% relative potency compared to NaCl). This allows its use at effective concentrations for preservation or moisture retention without significantly impacting the product's salt flavor profile.

Evidence DimensionSensory Profile / Taste
Target Compound DataMild salty taste with very low salting power.
Comparator Or BaselineSodium Lactate (known salty taste) and Sodium Chloride.
Quantified DifferencePotassium lactate has a relative salting potency of only 4.96% compared to a 0.75% NaCl solution.
ConditionsSensory analysis in aqueous solutions.

This allows formulators to use an effective lactate salt without contributing to the salty taste, a key requirement for creating palatable low-sodium products.

Potassium bioavailability
Class-level
Lactate: 18.0-18.6% K, metabolized to bicarbonate; KCl: ~52% K, bitter, GI irritation risk
Lower potassium density may be offset by palatability; direct bioavailability comparison is limited.
Data to verify; metabolic inference from organic salt class

NaCl Solubility Limitation in Brines

A key processability constraint was identified when formulating brines for cold-smoked salmon. Researchers found it was not possible to incorporate more than 2% (water phase) potassium lactate while ensuring a minimum of 3% (water phase) NaCl in the finished product. This is because potassium lactate decreased the solubility of sodium chloride in the concentrated brine solution used for injection. This interaction is a critical factor for process design and formulation.

Evidence DimensionSolubility Interaction
Target Compound DataDecreases the solubility of NaCl in concentrated aqueous solutions.
Comparator Or BaselineSaturated saline brine without potassium lactate.
Quantified DifferencePrevents achieving >2% potassium lactate and >3% NaCl simultaneously in the final product via brine injection.
ConditionsCommercial brine injection process for cold-smoked salmon.

This defines a clear processing limitation and informs procurement decisions for applications requiring high concentrations of both lactate and sodium chloride, preventing formulation failures.

Lactate-diacetate synergy
Head-to-head
56% potassium lactate + 4% sodium diacetate at 2-3%: complete inhibition of L. monocytogenes and L. sake
Synergistic combination may reduce usage rate while enhancing pathogen control; potassium lactate alone yields partial inhibition.
Frankfurter-type sausages; refrigerated storage
Regulatory & purity
Reported
FDA GRAS 21 CFR 184.1639; FCC: assay 50-60%, chloride ≤0.05%, Pb ≤5 mg/kg
Clear monograph supports consistent procurement and compliance across suppliers.
Specification review

Low-Sodium RTE Meat Safety

Potassium lactate is the indicated choice for formulating RTE meat and poultry products, such as salami or deli turkey, where both sodium reduction and robust control of *Listeria monocytogenes* are primary objectives. Its ability to provide anti-listerial activity comparable to high-salt controls allows processors to reduce sodium chloride content by up to 30% without compromising food safety. Its neutral taste profile ensures that these significant sodium reductions do not negatively impact flavor.

Advanced Skin Hydration Formulations

In skincare, potassium lactate should be prioritized over sodium lactate for formulations aiming to achieve superior moisturization. Evidence shows it more effectively increases the bound water content within the stratum corneum, suggesting a more profound hydrating effect. This makes it a preferred humectant for high-performance serums, creams, and lotions designed for dry or dehydrated skin conditions.

pH Control in Flavor-Sensitive Foods

For food products where pH control and microbial stability are required but adding a salty flavor is undesirable, potassium lactate is a suitable alternative to sodium-based preservatives. It can be used in sauces, dressings, and baked goods to extend shelf-life and manage moisture without altering the intended sensory profile, a key advantage over the distinctly salty taste of sodium lactate.

Application Fit

Application
Selection Property
Validation Focus
Processed meat & poultry sodium reduction
NaCl replacement ratio and antimicrobial equivalence
Sensory panel and pathogen challenge study review
Clean-label preservation with synergistic blends
Lactate-diacetate combination efficacy
Complete inhibition endpoint in target matrix
Functional beverages & clinical nutrition
Palatability and alkalizing metabolic profile
Taste panel and electrolyte bioavailability review
Personal care humectant & pH control
Hygroscopicity and neutral pH range
Moisture retention and formulation stability testing

Physical Description

Liquid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

128.99540053 g/mol

Monoisotopic Mass

128.99540053 g/mol

Heavy Atom Count

7

UNII

276897E67U

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 10 of 39 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

996-31-6

Wikipedia

Potassium_lactate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ANTIOXIDANT_SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Antimicrobial

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Propanoic acid, 2-hydroxy-, potassium salt (1:1): ACTIVE

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